2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid
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Overview
Description
2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid is an organic compound that features a pyridine ring substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid typically involves the esterification of 5-(methoxycarbonyl)pyridin-2-ol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride
Uniqueness
2-((5-(Methoxycarbonyl)pyridin-2-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a methoxycarbonyl group and an acetic acid moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(5-methoxycarbonylpyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-9(13)6-2-3-7(10-4-6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
JXKPYFVSHDWJFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
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